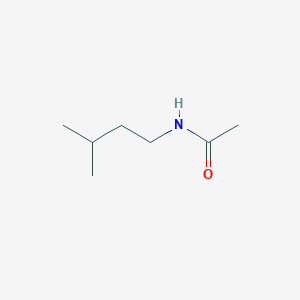
(2-Carboxyphenyl)hydroxymercury
Overview
Description
(2-Carboxyphenyl)hydroxymercury, also known as (2-carboxyphenyl)(hydroxy)mercury, is an organomercury compound with the molecular formula C7H6HgO3. This compound is characterized by the presence of a mercury atom bonded to a hydroxy group and a carboxyphenyl group. It is a derivative of benzoic acid and belongs to the class of organomercury compounds, which are known for their significant biological and chemical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyphenyl)hydroxymercury typically involves the reaction of mercury(II) acetate with 2-carboxyphenylboronic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
Hg(OAc)2+C7H5B(OH)2COOH→C7H6HgO3+by-products
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through recrystallization and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Carboxyphenyl)hydroxymercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide derivatives.
Reduction: Reduction reactions can convert it to mercury(0) or other lower oxidation state mercury compounds.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organomercury derivatives, such as mercuric oxide, alkylmercury compounds, and acylmercury compounds .
Scientific Research Applications
Chemistry
In chemistry, (2-Carboxyphenyl)hydroxymercury is used as a reagent for the synthesis of other organomercury compounds. It serves as a precursor in the preparation of complex mercury-containing molecules.
Biology
The compound is utilized in biological research to study the effects of mercury on biological systems. It is used in enzyme inhibition studies and as a probe for investigating mercury’s interaction with biological molecules.
Medicine
In medicine, this compound has been explored for its potential use in diagnostic imaging and as a therapeutic agent. Its ability to bind to specific biological targets makes it a candidate for targeted drug delivery systems.
Industry
Industrially, the compound is used in the production of mercury-based catalysts and in the manufacturing of certain types of sensors and detectors .
Mechanism of Action
The mechanism of action of (2-Carboxyphenyl)hydroxymercury involves its interaction with biological molecules, particularly proteins and enzymes. The compound binds to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts normal cellular functions and can result in various biological effects. The molecular targets include enzymes such as carbonic anhydrase and other thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
p-Hydroxymercuribenzoic acid: Similar in structure but with the hydroxy group in the para position.
Phenylmercury acetate: Contains a phenyl group bonded to mercury but lacks the carboxylic acid functionality.
Mercuribenzoic acid: Another derivative of benzoic acid with mercury but differing in the position of functional groups.
Uniqueness
(2-Carboxyphenyl)hydroxymercury is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
(2-carboxyphenyl)mercury;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h1-4H,(H,8,9);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEUCOQWYWHEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[Hg].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7HgO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)
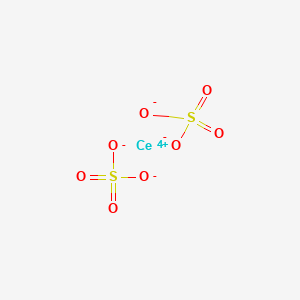

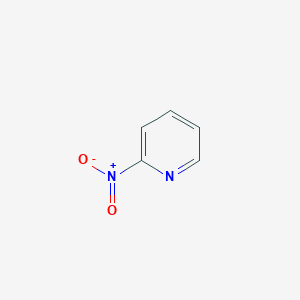
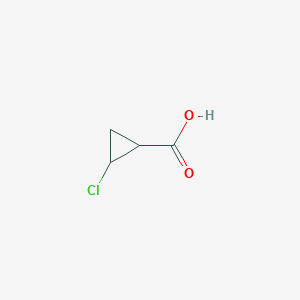
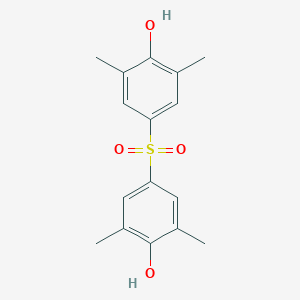
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
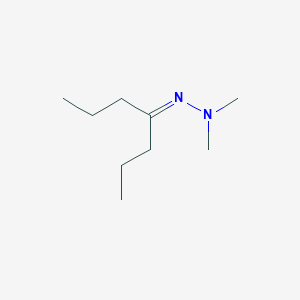
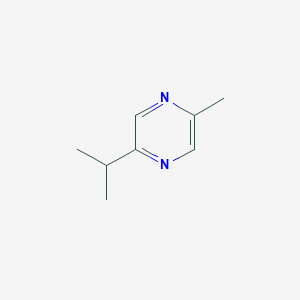

![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)

